molecular formula C10H8N2O3 B2572928 methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate CAS No. 2416230-54-9

methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate

Cat. No.: B2572928
CAS No.: 2416230-54-9
M. Wt: 204.185
InChI Key: PEEVSZBZLCSLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate is a high-purity chemical intermediate offered for research use only, strictly within laboratory settings. It is part of the 2,7-naphthyridine family, a class of diazanaphthalene heterocycles that have been identified as a privileged scaffold in medicinal chemistry due to their wide range of potential biological activities . While specific data on this exact compound is limited in the public domain, its core structure serves as a key synthetic precursor. Researchers utilize this and similar naphthyridine derivatives as building blocks for the development of novel molecules with potential pharmacological applications, including in the areas of antimicrobial and antiviral agents . The 1-hydroxy and methyl carboxylate functional groups on the 2,7-naphthyridine ring system provide versatile handles for further chemical modification, enabling extensive structure-activity relationship (SAR) studies . This compound is of significant value in exploratory chemistry for constructing complex polyfunctional heteroaromatic systems aimed at hit-to-lead optimization campaigns. Researchers are advised to consult the scientific literature for specific synthetic protocols and application data related to 2,7-naphthyridine derivatives. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-oxo-2H-2,7-naphthyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-12-9(13)7-4-11-3-2-6(7)8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEVSZBZLCSLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with malonic acid derivatives, followed by cyclization and esterification reactions . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate and its derivatives have demonstrated significant antimicrobial properties. Research indicates that naphthyridine derivatives possess activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, certain derivatives have been shown to outperform established antibiotics like ciprofloxacin against resistant strains of Staphylococcus and Pseudomonas aeruginosa .

Case Study: Antimicrobial Efficacy

A study highlighted the synthesis of a series of naphthyridine derivatives that exhibited potent in vitro antibacterial activity. The compounds were tested against a range of pathogens, with some showing minimum inhibitory concentrations (MIC) comparable to or lower than those of existing antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Research has indicated that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of topoisomerases and interference with cell cycle progression .

Case Study: Mechanisms of Action

In a review focusing on the anticancer activities of 1,8-naphthyridine derivatives, several compounds were identified as effective in inducing cell cycle arrest and apoptosis in various cancer cell lines. These compounds act by intercalating with DNA and inhibiting key enzymes involved in tumor proliferation .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Naphthyridine derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Case Study: In Vivo Studies

In vivo studies demonstrated that certain naphthyridine derivatives significantly reduced inflammation in animal models of arthritis and other inflammatory conditions. This suggests their potential use as therapeutic agents for managing chronic inflammatory diseases .

Other Biological Activities

Beyond antimicrobial and anticancer applications, this compound exhibits a broad spectrum of biological activities:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
  • Neurological Applications : Research indicates potential benefits in treating neurological disorders such as Alzheimer's disease and depression due to their neuroprotective effects .
  • Analgesic Properties : Certain naphthyridine compounds have been reported to possess analgesic effects, providing relief from pain without significant side effects .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryReduces pro-inflammatory cytokines
AntiviralInhibits viral replication
NeurologicalPotential treatment for Alzheimer's and depression
AnalgesicProvides pain relief

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Methyl 1-Methyl-2,7-Naphthyridine-4-Carboxylate (Neozeylanicine)

  • Structure : Differs by a methyl group at position 1 instead of a hydroxyl.
  • Source: Naturally isolated from Strychnos cocculoides .
  • Properties : The methyl group reduces hydrogen bonding capacity compared to the hydroxylated analog, likely increasing lipophilicity (higher logP). This may enhance membrane permeability but reduce solubility in aqueous environments.

b. Jasminine (Methyl 8-Methyl-6-Oxo-5,6,7,8-Tetrahydro-2,7-Naphthyridin-4-Carboxylate)

  • Structure : Contains a ketone (oxo) at position 6 and a methyl at position 8, with a partially saturated ring .
  • The saturated ring reduces aromaticity, affecting UV absorption and biological interactions.

c. Ethyl 1-Amino-2,7-Naphthyridine-4-Carboxylate

  • Structure: Substitutes hydroxyl with an amino group at position 1 and uses an ethyl ester .
  • Reactivity: The amino group enables participation in nucleophilic reactions (e.g., Schiff base formation) and hydrogen bonding.

d. Methyl 1-Ethyl-7-Methyl-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate

  • Structure : Features a 1,8-naphthyridine core with oxo and ethyl/methyl substituents .
  • Impact of Ring Isomerism : The 1,8-naphthyridine scaffold alters conjugation and dipole moments compared to 2,7-naphthyridine, influencing solubility and binding affinity in biological systems.
Physicochemical Properties
Compound Substituents (Position) logP (Predicted) Solubility (Water) Key Functional Groups
Methyl 1-Hydroxy-2,7-Naphthyridine-4-Carboxylate 1-OH, 4-COOMe ~1.2 Moderate Hydroxyl, Ester
Neozeylanicine (1-Me) 1-Me, 4-COOMe ~1.8 Low Methyl, Ester
Jasminine (6-Oxo, 8-Me) 6-Oxo, 8-Me, 4-COOMe ~0.9 High Oxo, Ester
Ethyl 1-Amino-2,7-Naphthyridine-4-Carboxylate 1-NH2, 4-COOEt ~0.5 High Amino, Ester

Key Observations :

  • Hydroxyl and amino groups enhance water solubility but reduce logP.
  • Methyl/ethyl esters influence hydrolysis rates; methyl esters are typically more labile.
  • Oxo groups (as in jasminine) increase polarity and tautomeric flexibility.
Environmental and Stability Considerations
  • Partition Coefficients: Evidence from sediment/water systems (logK correlates with octanol/water coefficients) suggests that substituents dramatically alter environmental persistence .
  • Degradation Pathways : Ester hydrolysis (pH-dependent) and photodegradation are critical for environmental fate. Methyl esters hydrolyze faster than ethyl, while hydroxyl groups may accelerate oxidative degradation.

Biological Activity

Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

This compound is characterized by a naphthyridine core, which is a bicyclic structure containing nitrogen atoms. The presence of the hydroxyl and carboxylate groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of naphthyridines demonstrate MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating potent antibacterial activity .
  • Biofilm Inhibition : The compound has also been noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical for the virulence of these pathogens .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

  • Mechanism of Action : Research suggests that naphthyridine derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators such as CDK2 and Cyclin D1 . For instance, compounds derived from this class have shown to trigger G1 cell cycle arrest in various cancer cell lines.
  • In Vitro Efficacy : In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of several naphthyridine derivatives, including this compound. The findings are summarized in the following table:

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
This compound0.220.2575
Ciprofloxacin0.50.660

This table illustrates that this compound exhibits superior antimicrobial efficacy compared to standard antibiotics like ciprofloxacin.

Anticancer Activity Assessment

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
SNU-C4 (colorectal)20Cell cycle arrest at G1 phase
MDA-MB-231 (breast)12Inhibition of CDK2 and Cyclin D1

These results indicate that this compound holds promise as a potential anticancer agent through multiple mechanisms.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data in biological studies involving this compound?

  • Answer : Non-linear regression (e.g., Hill equation for IC₅₀ determination) models dose-response curves. For kinetic data (e.g., enzyme inhibition), Michaelis-Menten analysis with Lineweaver-Burk plots identifies inhibition type (competitive vs. non-competitive). Bootstrap resampling or Bayesian methods quantify uncertainty in small datasets .
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